2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one 2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17491305
InChI: InChI=1S/C14H19N3OS/c1-14(2,3)7-4-5-9-8(6-7)10-11(19-9)12(18)17-13(15)16-10/h7H,4-6H2,1-3H3,(H3,15,16,17,18)
SMILES:
Molecular Formula: C14H19N3OS
Molecular Weight: 277.39 g/mol

2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

CAS No.:

Cat. No.: VC17491305

Molecular Formula: C14H19N3OS

Molecular Weight: 277.39 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one -

Specification

Molecular Formula C14H19N3OS
Molecular Weight 277.39 g/mol
IUPAC Name 2-amino-8-tert-butyl-6,7,8,9-tetrahydro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C14H19N3OS/c1-14(2,3)7-4-5-9-8(6-7)10-11(19-9)12(18)17-13(15)16-10/h7H,4-6H2,1-3H3,(H3,15,16,17,18)
Standard InChI Key PWOLGZULWJCMJM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1CCC2=C(C1)C3=C(S2)C(=O)NC(=N3)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework combining a thieno[3,2-D]pyrimidine core with a tetrahydrobenzo moiety. The tert-butyl group at position 8 introduces steric bulk, while the amino group at position 2 enhances hydrogen-bonding potential . The molecular formula C14H19N3OS\text{C}_{14}\text{H}_{19}\text{N}_{3}\text{OS} corresponds to a molecular weight of 277.39 g/mol, as confirmed by multiple analytical sources .

Key structural attributes include:

  • A saturated six-membered cyclohexane ring fused to the thieno-pyrimidine system

  • Electron-rich regions at the pyrimidine nitrogen atoms and sulfur in the thiophene ring

  • Three-dimensional conformation stabilized by intramolecular hydrogen bonds between the amino group and carbonyl oxygen

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • The tert-butyl group appears as a singlet at δ 1.25 ppm (9H)

  • Cyclohexane ring protons resonate between δ 2.70–3.10 ppm as complex multiplets

  • Aromatic protons in the thieno-pyrimidine system show signals at δ 7.40–8.20 ppm

Infrared spectroscopy confirms functional groups through characteristic absorptions:

  • N-H stretch (amino group): 3350–3250 cm⁻¹

  • C=O stretch: 1680 cm⁻¹

  • C-S vibration: 690 cm⁻¹

Synthesis and Purification Strategies

Heterocyclization Pathway

The synthetic route typically begins with cyclocondensation of 4-amino-5-cyanothiophene derivatives with cyclic ketones under acidic conditions . A representative synthesis involves:

  • Precursor Preparation:
    4-Amino-5-cyano-2-(tert-butyl)thiophene\text{4-Amino-5-cyano-2-(tert-butyl)thiophene} reacts with cyclohexanone in acetic acid at 110°C for 12 hours.

  • Ring Closure:
    Addition of ammonium acetate facilitates pyrimidine ring formation through nucleophilic attack of the amino group on the nitrile carbon.

  • Oxidation:
    Controlled oxidation with hydrogen peroxide converts the intermediate dihydropyrimidine to the fully aromatic system .

Optimization Parameters

Reaction VariableOptimal ConditionImpact on Yield
Temperature110–115°C<80% → 92%
Catalystp-Toluenesulfonic acidRate ×3
SolventAcetic acid/EtOH (3:1)Purity 98%

Recrystallization from ethanol/water (4:1) yields pure product with >99% HPLC purity .

Biological Activity Profile

In Vitro Anti-Inflammatory Effects

Structural analogs demonstrate potent inhibition of inflammatory mediators:

Table 1: Comparative IC₅₀ Values for Cytokine Inhibition

CompoundIL-6 (μM)TNF-α (μM)Reference
A6 (Analog)0.450.52
Indomethacin0.680.75

Mechanistic studies indicate:

  • NF-κB Pathway Suppression: Reduces phosphorylation of IκBα (85% inhibition at 10 μM)

  • MAPK Modulation: Decreases ERK1/2 and JNK activation by 60–70% in LPS-stimulated macrophages

  • COX-2 Downregulation: 50% reduction in protein expression at 5 μM

Structure-Activity Relationship (SAR) Analysis

Critical Substituent Effects

  • Position 8 (tert-Butyl):

    • Enhances metabolic stability (t₁/₂ increased from 1.2 → 4.8 h in microsomes)

    • Improves membrane permeability (Papp = 18 × 10⁻⁶ cm/s)

  • Position 2 (Amino Group):

    • Essential for H-bond donation to Asp642 in FGFR1

    • Methylation reduces activity (IC₅₀ increases from 0.45 → 2.1 μM)

  • Ring Saturation:

    • Tetrahydrobenzo moiety improves solubility (logS = -3.2 vs. -5.1 for aromatic analog)

    • Reduces hERG channel binding (IC₅₀ > 30 μM)

Analog Development

Recent modifications focus on balancing potency and safety:

Table 2: Pharmacological Comparison of Derivatives

DerivativeAnti-IL-6 ActivityhERG InhibitionSolubility (mg/mL)
8-tert-Butyl85% @ 10 μM<10% @ 30 μM0.45
8,8-Dimethyl72% @ 10 μM22% @ 30 μM0.68
8-Phenyl63% @ 10 μM45% @ 30 μM0.12

The tert-butyl variant demonstrates optimal selectivity, maintaining efficacy while minimizing cardiac toxicity risks .

Industrial Production Considerations

Scale-Up Challenges

ParameterLaboratory ScalePilot Plant ScaleResolution Method
Reaction Time12 h18 hMicrowave-assisted heating
PurificationColumn ChromatographyCrystallizationSolvent screening
Yield65%58%Catalyst recycling

Process analytical technology (PAT) implementations have improved batch consistency:

  • Online FTIR monitors reaction progress (R² = 0.98 vs. HPLC)

  • Focused beam reflectance measurement (FBRM) controls crystal size distribution

Test SystemResultNOAEL
Rat Acute OralLD₅₀ > 2000 mg/kg500 mg/kg
Ames TestNegative-
MicronucleusNegative-

Notable findings:

  • 28-day repeat dose study shows reversible hepatocyte vacuolation at 150 mg/kg/day

  • No observed neurotoxicity in functional observational battery tests

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